Cas no 499216-06-7 (4-Phenyl-1H-pyrazole-3-carbaldehyde)

4-Phenyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde featuring a phenyl-substituted pyrazole core. Its structure combines an aldehyde functional group with a pyrazole ring, making it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active compounds and functional materials. The aldehyde group enables further derivatization through condensation, reduction, or nucleophilic addition reactions, while the pyrazole moiety contributes to its potential biological activity. This compound is useful in medicinal chemistry for developing inhibitors, ligands, and other bioactive molecules. Its well-defined reactivity and stability under standard conditions make it a practical choice for research and industrial applications requiring precise molecular modifications.
4-Phenyl-1H-pyrazole-3-carbaldehyde structure
499216-06-7 structure
Product Name:4-Phenyl-1H-pyrazole-3-carbaldehyde
CAS No:499216-06-7
MF:C10H8N2O
MW:172.18332195282
CID:1091684
PubChem ID:22477867
Update Time:2025-05-21

4-Phenyl-1H-pyrazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Phenyl-1H-pyrazole-3-carbaldehyde
    • 4-phenyl-1H-pyrazole-5-carbaldehyde
    • 499216-06-7
    • EN300-49286
    • SCHEMBL4429947
    • Z586251400
    • Inchi: 1S/C10H8N2O/c13-7-10-9(6-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12)
    • InChI Key: LDLPKBBMGGXUCL-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C=NN1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 172.06374
  • Monoisotopic Mass: 172.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.75

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4-Phenyl-1H-pyrazole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:499216-06-7)4-Phenyl-1H-pyrazole-3-carbaldehyde
Order Number:A1087385
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:29
Price ($):2580.0
Email:sales@amadischem.com

Additional information on 4-Phenyl-1H-pyrazole-3-carbaldehyde

4-Phenyl-1H-pyrazole-3-carbaldehyde: A Comprehensive Overview

The compound 4-Phenyl-1H-pyrazole-3-carbaldehyde, identified by the CAS registry number 499216-06-7, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are well-known for their versatile reactivity and unique electronic properties. The structure of 4-Phenyl-1H-pyrazole-3-carbaldehyde consists of a pyrazole ring substituted with a phenyl group at the 4-position and an aldehyde group at the 3-position, making it a valuable substrate for further functionalization and exploration in synthetic chemistry.

Recent advancements in synthetic methodologies have highlighted the importance of pyrazole derivatives like 4-Phenyl-1H-pyrazole-3-carbaldehyde in the development of novel bioactive compounds. For instance, researchers have employed this compound as a key intermediate in the synthesis of heterocyclic frameworks with potential anti-inflammatory and anticancer activities. The presence of the aldehyde group at the 3-position facilitates various condensation reactions, such as the formation of imines and Schiff bases, which are crucial in medicinal chemistry for designing drug candidates with enhanced bioavailability and selectivity.

In addition to its role in drug discovery, 4-Phenyl-1H-pyrazole-3-carbaldehyde has been explored in materials science for its potential to form coordination polymers and metalloorganic frameworks (MOFs). The nitrogen atoms in the pyrazole ring can act as coordinating sites, enabling interactions with metal ions to create porous structures with applications in gas storage and catalysis. Recent studies have demonstrated that incorporating this compound into MOFs can significantly improve their thermal stability and surface area, making them promising candidates for industrial applications.

The synthesis of 4-Phenyl-1H-pyrazole-3-carbaldehyde typically involves a multi-step process that begins with the preparation of 4-formylphenylhydrazine via condensation reactions. This intermediate is then subjected to cyclization under acidic conditions to form the pyrazole ring. The reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the yield and purity of the final product. Optimization studies have shown that microwave-assisted synthesis can significantly accelerate the reaction process while maintaining high product quality.

The physicochemical properties of 499216-06-7 are well-documented, with a molecular weight of approximately 205.2 g/mol and a melting point around 225°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various extraction and purification techniques. Spectroscopic analyses, including IR, NMR, and MS, have been employed to confirm its structure and purity, ensuring its reliability as a starting material for downstream applications.

In conclusion, 499216-06-7, or 4-Phenyl-1H-pyrazole-3-carbaldehyde, is a versatile compound with a wide range of applications across different fields. Its unique structure and reactivity make it an invaluable tool in synthetic chemistry, drug discovery, and materials science. As research continues to uncover new potentials for this compound, it is expected to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:499216-06-7)4-Phenyl-1H-pyrazole-3-carbaldehyde
A1087385
Purity:99%
Quantity:5g
Price ($):2580.0
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